molecular formula C11H17N3O2 B13017921 Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate

Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate

Cat. No.: B13017921
M. Wt: 223.27 g/mol
InChI Key: RSIBGJKVMRAYLV-UHFFFAOYSA-N
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Description

Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate is a heterocyclic compound featuring a fused triazole-azepine core with a propanoate ester substituent. Its molecular formula is C₁₂H₁₈N₄O₂ (calculated molecular weight: 266.30 g/mol). The compound is synthesized via cyclization reactions followed by purification through recrystallization from toluene, yielding a white powder . The triazoloazepine scaffold is notable for its conformational flexibility, which enhances its interaction with biological targets, particularly in the central nervous system and antimicrobial pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound to form the triazole ring, followed by further cyclization to form the azepine ring. The final esterification step introduces the methyl propanoate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or azepine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the triazole or azepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Neurokinin-3 Receptor Antagonism
Research indicates that compounds related to Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate exhibit selective antagonism at the neurokinin-3 receptor (NK-3). This receptor is implicated in various central nervous system disorders including anxiety and depression. Antagonists targeting NK-3 have shown promise in preclinical studies for their potential to alleviate symptoms of these conditions .

Neuropharmacology

Potential Therapeutic Applications
The compound has been investigated for its neuroprotective properties. Studies suggest that it may play a role in modulating neurotransmitter systems and reducing neuroinflammation. This modulation could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Characterization

Chiral Synthesis Techniques
The synthesis of this compound involves novel chiral techniques that enhance the yield and purity of the compound. The development of these synthetic pathways is critical for producing compounds with high biological activity and specificity for their targets .

Case Studies

Study Findings Implications
Study on NK-3 antagonistsDemonstrated efficacy in reducing anxiety-like behaviors in animal modelsSupports further investigation into NK-3 antagonists for anxiety treatment
Neuroprotective effectsShowed potential to reduce oxidative stress in neuronal culturesSuggests application in neurodegenerative disease therapies
Synthesis optimizationImproved yields using chiral N-acylation methodsEnhances the feasibility of large-scale production for clinical trials

Mechanism of Action

The mechanism of action of Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and azepine rings can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

The triazoloazepine core is a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on synthetic routes , biological activities , and potency .

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Potency/IC₅₀/MIC Values Reference(s)
Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate C₁₁H₁₅N₃O₂ 221.26 Triazoloazepine + methyl ester Intermediate for further functionalization; limited direct bioactivity reported N/A
3-(4-Hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile C₁₇H₁₇N₅O 307.35 Acrylonitrile + hydroxylphenyl substituent Analgesic activity (hot-plate test) Comparable to ketorolac
3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]triazoloazepin-1-ium bromide C₂₃H₂₅BrN₄O₂ 485.38 Quaternary ammonium bromide + aryl substituents Antibacterial (S. aureus, C. albicans) MIC: 6.2–25.0 mg/mL (vs. Linezolid)
3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine C₁₇H₂₄N₄ 284.41 Adamantyl substituent 11β-HSD1 inhibitor (metabolic syndrome models) IC₅₀: <1 µM (in vitro)
4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo-thieno-pyrimidine C₂₅H₂₈N₆S 456.60 Fused benzo-thieno-pyrimidine + triazoloazepine Anti-inflammatory activity (COX-2 inhibition) Comparable to celecoxib

Key Findings

Bioactivity Trends: Antibacterial Activity: Quaternary ammonium derivatives (e.g., 3-arylaminomethyl-1-(2-oxo-2-arylethyl)triazoloazepinium bromides) show broad-spectrum antimicrobial effects, with MIC values as low as 6.2 mg/mL against S. aureus and C. albicans, outperforming cefixime . Analgesic Activity: Acrylonitrile derivatives (e.g., 3-(4-hydroxyphenyl)-2-triazoloazepinyl-acrylonitrile) exhibit 90% efficacy in pain models, matching ketorolac . Enzyme Inhibition: Adamantyl-substituted triazoloazepines demonstrate potent inhibition of 11β-HSD1 (IC₅₀ <1 µM), a target for metabolic disorders .

Structural Determinants of Activity :

  • Electron-Withdrawing Groups (e.g., bromine, trifluoromethyl) enhance antimicrobial potency by increasing membrane permeability.
  • Bulky Substituents (e.g., adamantyl) improve target selectivity for enzyme inhibition.
  • Quaternary Ammonium Salts exhibit enhanced solubility and bacterial cell wall penetration .

Biological Activity

Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a triazoloazepine structure, characterized by the presence of a triazole ring fused to an azepine ring. The molecular formula is C11H16N4OC_{11}H_{16}N_{4}O. This structural configuration suggests potential interactions with biological targets, particularly in pharmacological contexts.

Antimicrobial Activity

Research indicates that derivatives of triazoloazepines exhibit significant antimicrobial properties . For example, compounds similar to this compound have been tested against various bacterial and fungal strains. In a study evaluating the antimicrobial efficacy of synthesized triazoles, it was found that several compounds demonstrated moderate activity against different pathogens when compared to standard antibiotics like Streptomycin and Nystatin .

Compound TypeActivity LevelComparison Standard
TriazoloazepinesModerateStreptomycin
Other Triazole DerivativesVariesNystatin

Anticancer Potential

The unique nitrogenous structure of triazoloazepines has also been linked to anticancer activity . Some studies suggest that modifications in the structure can enhance cytotoxic effects against cancer cell lines. For example, related compounds have shown promise in inhibiting cell proliferation in various cancer types.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: Evaluate the antimicrobial activity of synthesized triazoles.
    • Methods: Compounds were tested against bacterial strains using standard disk diffusion methods.
    • Results: Several derivatives exhibited significant inhibition zones compared to control groups.
  • Cytotoxicity Assessment
    • Objective: Determine the anticancer potential of triazoloazepine derivatives.
    • Methods: Cell viability assays were conducted on cancer cell lines.
    • Results: Certain modifications led to increased cytotoxicity, indicating a structure-activity relationship that could be exploited for drug development.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of triazoloazepines. The introduction of various substituents can lead to improved potency against specific biological targets. For instance:

  • Compounds with electron-withdrawing groups tend to show enhanced activity due to increased reactivity with biological nucleophiles.
  • The presence of alkyl chains can influence solubility and membrane permeability, thereby affecting bioavailability.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate

InChI

InChI=1S/C11H17N3O2/c1-16-11(15)7-6-10-13-12-9-5-3-2-4-8-14(9)10/h2-8H2,1H3

InChI Key

RSIBGJKVMRAYLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NN=C2N1CCCCC2

Origin of Product

United States

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